N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide
Description
Properties
IUPAC Name |
N-methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-12-22(14-18-7-5-6-15(2)21-18)13-16-8-10-17(11-9-16)19(23)20-3/h1,5-11H,12-14H2,2-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDNKKIQARCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC2=CC=C(C=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-methylpyridin-2-yl derivative. This can be achieved through the alkylation of 2-chloropyridine with methyl iodide in the presence of a base such as potassium carbonate.
Alkyne Introduction: The next step is the introduction of the prop-2-ynyl group. This can be done via a Sonogashira coupling reaction, where the pyridine derivative is reacted with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Amide Formation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the intermediate with 4-aminomethylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide exhibit antimicrobial properties. For instance, derivatives of pyridine-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess similar activities .
Cancer Research
The structural features of this compound make it a candidate for cancer research. Compounds with similar functionalities have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Neurological Applications
Given the presence of the methylpyridine moiety, there is potential for this compound to interact with neurological pathways. Research into related compounds suggests possible applications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
- Starting Materials : Utilizing 6-methylpyridine derivatives and appropriate amines.
- Reaction Conditions : Conducting reactions under controlled temperatures to ensure proper formation of the desired product.
- Characterization Techniques : Employing techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional group similarities with diaminopyrimidine-based EGFR inhibitors, such as those reported in . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Divergence: The target compound lacks the diaminopyrimidine core and chlorine substituents seen in compounds 1 and 2 . Instead, it features a prop-2-ynylamino group, which may enhance metabolic stability due to the alkyne’s resistance to oxidation.
Hydrogen-Bonding Patterns: Compounds 1 and 2 utilize hydroxyl and amino groups for hydrogen bonding with EGFR’s ATP-binding pocket . The target compound’s prop-2-ynylamino group and methylpyridine may limit hydrogen-bond donor capacity, suggesting a different mode of target interaction. highlights that hydrogen-bond graph sets influence crystal packing and solubility . The absence of polar groups in the target compound could reduce aqueous solubility compared to compounds 1 and 2.
Synthetic Complexity: The target compound’s synthesis likely requires fewer steps than diaminopyrimidine derivatives (e.g., compound 1), which involve multi-step purifications and chiral resolutions .
Analytical Data :
- While compound 1’s LCMS and 1H NMR data are well-documented , the target compound’s analytical profile remains uncharacterized in the provided evidence.
Research Implications and Limitations
- Pharmacological Potential: The target compound’s prop-2-ynylamino group may confer selectivity toward kinases resistant to diaminopyrimidine-based inhibitors (e.g., EGFR T790M mutants). However, this requires experimental validation.
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 () could resolve its 3D structure and hydrogen-bonding networks, aiding in structure-activity relationship (SAR) studies .
- Evidence Gaps: No direct data on the target compound’s bioactivity, solubility, or stability are available in the provided sources. Future studies should prioritize these metrics.
Biological Activity
N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a pyridine ring, and an alkyne group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.4 g/mol. Its structural features allow for interactions with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 1436188-93-0 |
The mechanism of action for this compound involves its binding to specific enzymes or receptors. The compound's alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes. This property is significant in the design of inhibitors for various biological pathways.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria. Such activity indicates potential applications in developing new antibiotics or antimicrobial agents.
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic is crucial for drug development targeting diseases where enzyme dysregulation is a factor.
- Cellular Interactions : The compound has been shown to interact with cellular components, affecting cellular signaling pathways and potentially leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a study conducted by Adam et al., the antibacterial activity of related compounds was evaluated against various bacteria strains. Results indicated that modifications in the pyridine structure significantly influenced the antibacterial potency, suggesting that this compound could exhibit similar or enhanced activity due to its unique structure .
Study 2: Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of similar compounds with specific enzymes. The findings demonstrated that structural elements such as the alkyne group were critical for enzyme binding affinity, which may also apply to this compound .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Pyridine Derivative : The initial step involves synthesizing the 6-methylpyridin-2-yl derivative through alkylation.
- Alkyne Introduction : This is achieved via a Sonogashira coupling reaction, where the pyridine derivative reacts with propargyl bromide in the presence of palladium and copper catalysts.
- Final Assembly : The final product is obtained through condensation reactions involving amines and carbonyl compounds .
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
- Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide formation | 6-methylpyridin-2-amine, THF, RT | 75–85% | |
| Propargylation | Propargyl bromide, K₂CO₃, DMF, 60°C | 70–81% |
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., pyridine protons at δ 6.95–8.15 ppm, propargyl CH₂ at δ 3.2–3.5 ppm) .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Resolve disorder in the propargyl group by applying restraints to thermal parameters .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 310 [M⁺] for brominated analogues) .
How do structural modifications (e.g., substituent position on pyridine) influence bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- 6-Methylpyridine vs. Pyrimidine : The 6-methyl group enhances binding affinity to target proteins (e.g., kinases) due to hydrophobic interactions. Replacing pyridine with pyrimidine reduces potency by ~50% .
- Propargyl vs. Allyl : Propargyl groups improve metabolic stability (t₁/₂ > 4 h in liver microsomes) compared to allyl derivatives .
- Fluorine Substitution : 4-Fluorobenzamide analogues show 2-fold higher cellular uptake due to increased lipophilicity (logP = 2.8 vs. 2.2 for non-fluorinated) .
What challenges arise during crystallographic analysis, and how can they be addressed?
Advanced Research Question
Common issues include:
- Disorder in Propargyl Groups : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .
- Twinning : Use PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning .
- Low Resolution : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for weakly diffracting crystals .
How can pharmacokinetic properties (e.g., absorption, metabolism) be evaluated preclinically?
Advanced Research Question
- In Vitro Assays : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests suitability for oral dosing .
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) to measure free fraction (target >10% for efficacy) .
What methodologies are effective for assessing antioxidant activity in derivatives?
Advanced Research Question
- DPPH Radical Scavenging : Measure absorbance at 517 nm after 30 min incubation. IC₅₀ values <50 μM indicate potent activity (e.g., 43% scavenging for methoxy-substituted analogues) .
- HPLC Validation : Develop a reversed-phase HPLC method (C18 column, acetonitrile/water gradient) with LOD = 0.0174 μg/mL and LOQ = 0.0521 μg/mL for quantification .
How can hygroscopicity and stability issues be mitigated during storage?
Basic Research Question
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amide bond .
- Excipient Formulation : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and reduce degradation in PBS (pH 7.4) .
What orthogonal techniques validate purity beyond NMR?
Basic Research Question
- Elemental Analysis : Acceptable C, H, N ranges within ±0.4% of theoretical values .
- HPLC-DAD/ELSD : Purity >95% with UV detection at 254 nm and evaporative light scattering .
- FT-ICR MS : Confirm exact mass (<2 ppm error) and isotopic distribution .
How can target engagement and mechanism of action be elucidated?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 1 μM) to immobilized recombinant proteins .
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., hydrogen bonding with pyridine nitrogen) .
- Kinase Profiling : Screen against a panel of 100 kinases (e.g., ALK5 inhibition IC₅₀ = 12 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
